Rabeprazole Displays Higher pKa and Broader pH Activation Range than Omeprazole, Lansoprazole, and Pantoprazole
Rabeprazole exhibits a pKa of approximately 5.0, which is approximately one log unit higher than the pKa of ~4.0 reported for omeprazole, lansoprazole, and pantoprazole [1]. This higher pKa enables rabeprazole to undergo acid-catalyzed activation to its active sulfenamide form at a higher pH and over a broader pH range, potentially accelerating the onset of acid suppression [2]. This property is inherent to the rabeprazole molecule and independent of formulation. At pH 1.2, rabeprazole undergoes chemical activation with a half-life of 78 seconds [1].
| Evidence Dimension | pKa (acid dissociation constant) determining activation pH threshold |
|---|---|
| Target Compound Data | pKa ~5.0 |
| Comparator Or Baseline | Omeprazole, Lansoprazole, Pantoprazole: pKa ~4.0 |
| Quantified Difference | ΔpKa ≈ +1.0 (approximately 10× higher activation pH threshold) |
| Conditions | Physicochemical determination; chemical activation half-life measured at pH 1.2 |
Why This Matters
A higher pKa enables activation in less acidic microenvironments, providing a mechanistic basis for faster in vivo onset and potential efficacy advantages in conditions where gastric pH is already partially elevated.
- [1] National Centre for Text Mining (NaCTeM). Rabeprazole Fact Sheet. CAS 117976-89-3. pKa approximately 5.0; half-life at pH 1.2 = 78 seconds. View Source
- [2] Bertin Bioreagent. Rabeprazole (sodium salt) Technical Datasheet. CAT No. 14939. Rabeprazole activated more rapidly and over greater pH range than omeprazole, lansoprazole, pantoprazole. View Source
